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Compound of Interest

Compound Name: SKF-86002

Cat. No.: B1681801

For researchers, scientists, and drug development professionals, understanding the precise
binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of
the cross-reactivity of SKF-86002, a known p38 MAPK inhibitor, with other prominent kinase
inhibitors. By presenting supporting experimental data and detailed methodologies, this
document aims to offer an objective resource for informed decision-making in research and
development.

SKF-86002 is recognized primarily for its inhibitory activity against p38 mitogen-activated
protein kinase (MAPK), a key player in inflammatory signaling pathways. However, early
studies and broader kinase profiling efforts have revealed that SKF-86002 exhibits significant
cross-reactivity, binding to a wide array of kinases. This broad selectivity profile contrasts with
more recently developed inhibitors designed for higher target specificity. This guide will
compare the selectivity of SKF-86002 with three other well-characterized p38 MAPK inhibitors:
SB203580, BIRB-796, and VX-745.

Comparative Kinase Selectivity Profiles

While a comprehensive, publicly accessible KINOMEscan dataset for SKF-86002 is not readily
available, published research consistently points to its broad off-target effects. In contrast,
extensive kinase profiling has been performed for SB203580, BIRB-796, and VX-745, providing
a clearer picture of their selectivity. The following table summarizes the quantitative kinase
selectivity data for these alternative inhibitors, showcasing their binding affinities against their
primary target (p38a MAPK) and notable off-target kinases. The data is presented as
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dissociation constants (Kd) or IC50 values, where a lower value indicates a stronger binding

affinity.
Kinase SB203580 (Kd, nM) ﬁ:\:;B'?% (icso, VX-745 (IC50, nM)
MAPK14 (p38a) 50 38 10
MAPK11 (p38B) 500 65 220
MAPK12 (p38y) - 200 >20,000
MAPK13 (p383) - 520
ABL1 >10,000 - <10,000
ABL2 >10,000 - <10,000
BRAF >10,000 83
CK1o <1,000
CKle <1,000
GAK <1,000
JNK2 >10,000 98
JNK3 >10,000
c-Raf-1 - 1,400
RIPK2 <1,000
SRC >10,000 - <10,000

Data sourced from various publications and public databases. A hyphen (-) indicates that data
was not available or not significant in the reviewed literature.

Signaling Pathway and Cross-Reactivity Overview

The following diagram illustrates the primary signaling pathway targeted by SKF-86002 and its
counterparts, as well as the known cross-reactivity of these inhibitors with other kinase families.
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p38 MAPK inhibitors and their selectivity.

Experimental Protocols

The kinase selectivity data presented in this guide is predominantly generated using large-
scale kinase screening platforms. The KINOMEscan™ assay (DiscoverX) is a widely used
method for this purpose.

KINOMEscan™ Competition Binding Assay Protocol

This assay quantitatively measures the binding of a test compound to a panel of kinases.
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Principle: The assay is based on a competition binding format where a test compound
competes with an immobilized, active-site-directed ligand for binding to the kinase of interest.
The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR
(gPCR) of a DNA tag that is fused to the kinase.

Workflow:

KINOMEscan Assay Workflow

Test Compound

Binding Reaction Quantification (QPCR)

Immobilized Ligand

DNA-tagged Kinase

Click to download full resolution via product page
Workflow of the KINOMEscan assay.

Detailed Steps:

o Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a
biotinylated, active-site directed ligand to generate the affinity resin.

e Binding Reaction: The DNA-tagged kinase, the affinity beads, and the test compound (at
various concentrations) are combined in a multi-well plate and incubated to allow binding to
reach equilibrium.

e Washing: The beads are washed to remove unbound kinase and test compound.

e Elution and Quantification: The bound kinase is eluted from the beads, and the amount of the
DNA tag is quantified using qPCR.
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o Data Analysis: The amount of kinase bound to the beads is inversely proportional to the
affinity of the test compound for the kinase. A dose-response curve is generated by plotting
the percentage of kinase bound against the concentration of the test compound, from which
the dissociation constant (Kd) or IC50 value is calculated.

Conclusion

SKF-86002, while a potent inhibitor of p38 MAPK, exhibits a broad kinase selectivity profile.
For research applications requiring high specificity to dissect the roles of the p38 MAPK
pathway, more selective inhibitors such as VX-745 may be more suitable. The choice of
inhibitor should be guided by the specific experimental context and the potential confounding
effects of off-target interactions. The use of well-controlled experiments and orthogonal
approaches is always recommended to validate findings obtained with any kinase inhibitor.

« To cite this document: BenchChem. [Unveiling the Kinase Selectivity of SKF-86002: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681801#cross-reactivity-of-skf-86002-with-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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